molecular formula C24H20ClFN2O4S B12024856 ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12024856
M. Wt: 486.9 g/mol
InChI Key: DUZGTTRWEACXPV-UNOMPAQXSA-N
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Description

Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or pyridine.

    Cyclization reactions: Employing reagents such as phosphorus oxychloride (POCl3) or acetic anhydride.

    Esterification: Using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Chlorine gas or nitric acid in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar structures, such as other benzylidene derivatives.

    Uniqueness: Its unique combination of substituents (chloro, fluoro, methoxy) may confer distinct biological activities or chemical properties.

Properties

Molecular Formula

C24H20ClFN2O4S

Molecular Weight

486.9 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20ClFN2O4S/c1-4-32-23(30)20-13(2)27-24-28(21(20)14-8-5-6-11-18(14)31-3)22(29)19(33-24)12-15-16(25)9-7-10-17(15)26/h5-12,21H,4H2,1-3H3/b19-12-

InChI Key

DUZGTTRWEACXPV-UNOMPAQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

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